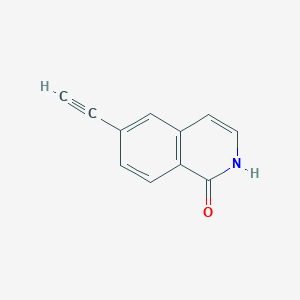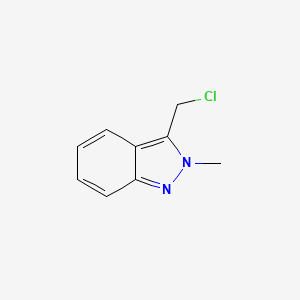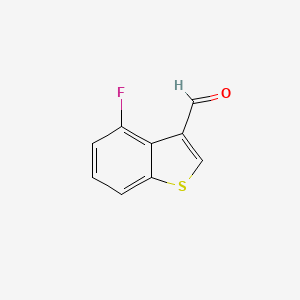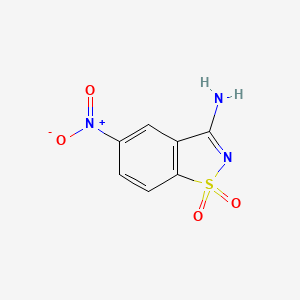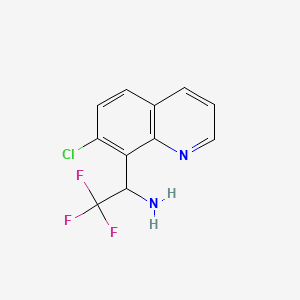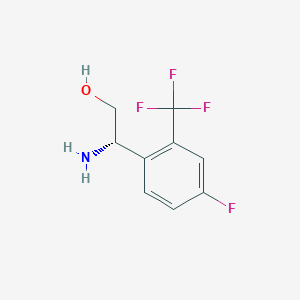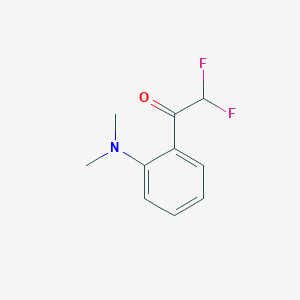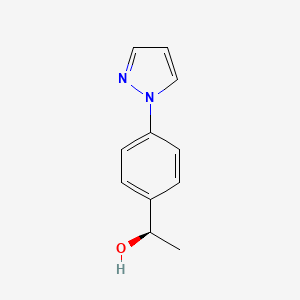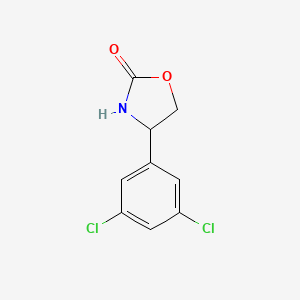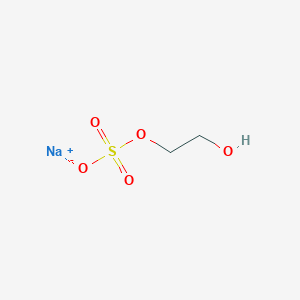![molecular formula C12H19NO2 B13600828 3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol is an organic compound that belongs to the class of propanolamines It features a phenyl ring substituted with a propan-2-yloxy group and an amino group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(propan-2-yloxy)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes aldol condensation with a suitable amine, such as 3-aminopropanol, under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the aldol condensation reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to streamline the isolation and purification process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or alcohols.
Scientific Research Applications
3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is utilized in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways by altering the activity of key proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-methoxy-phenyl)-propan-1-ol: Similar structure with a methoxy group instead of a propan-2-yloxy group.
3-Amino-3-(4-chloro-phenyl)-propan-1-ol: Contains a chloro group instead of a propan-2-yloxy group.
3-Amino-3-(4-bromo-phenyl)-propan-1-ol: Features a bromo group in place of the propan-2-yloxy group.
Uniqueness
3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-amino-3-(4-propan-2-yloxyphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-9(2)15-11-5-3-10(4-6-11)12(13)7-8-14/h3-6,9,12,14H,7-8,13H2,1-2H3 |
InChI Key |
LRPNDUZWECUYAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



